Product packaging for 5-(4-Biphenylyl)pentanal(Cat. No.:CAS No. 289032-37-7)

5-(4-Biphenylyl)pentanal

Cat. No.: B1627949
CAS No.: 289032-37-7
M. Wt: 238.32 g/mol
InChI Key: HNGZRZPLJYYCFY-UHFFFAOYSA-N
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Description

Architectural Significance of the Biphenyl (B1667301) and Aldehyde Moieties in Organic Chemistry

The structural importance of 5-(4-Biphenylyl)pentanal is rooted in the distinct properties of its two primary components: the biphenyl moiety and the aldehyde functional group.

The biphenyl moiety , consisting of two connected benzene (B151609) rings, is a fundamental structural unit in a wide array of organic compounds. researchgate.netarabjchem.org Its presence imparts rigidity and specific electronic and steric properties to a molecule. researchgate.net This scaffold is a crucial building block in the synthesis of numerous chemicals, including those with profound pharmacological activity, as well as materials like liquid crystals. researchgate.netresearchgate.net The ability to functionalize the biphenyl structure allows for the synthesis of a diverse range of derivatives with tailored properties. arabjchem.org

The aldehyde functional group (R-CHO) is one of the most important functional groups in organic chemistry, characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group. wikipedia.orgncert.nic.in Aldehydes are highly reactive and participate in a multitude of chemical reactions, most notably nucleophilic addition reactions. ncert.nic.innumberanalytics.com This reactivity makes them invaluable intermediates in the synthesis of a vast number of organic molecules, including pharmaceuticals and other complex natural products. numberanalytics.com The polarity of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, is central to its chemical behavior. youtube.com

Historical Development and Contemporary Relevance of Biphenyl-Substituted Aliphatic Aldehydes

The study of biphenyl derivatives has a long history, with early applications including their use as intermediates in the production of pesticides. arabjchem.org Over time, advancements in synthetic chemistry have led to the development of a wide array of biphenyl compounds with significant therapeutic potential. arabjchem.orgnih.gov The synthesis of biphenyl structures has been advanced by various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of the biaryl linkage. arabjchem.orgnih.gov

Biphenyl-substituted aliphatic aldehydes, such as this compound, represent a class of compounds that combine the structural features of biphenyls with the synthetic versatility of aldehydes. While the broader class of aliphatic aldehydes has been recognized for its potential role in prebiotic chemistry and has been detected in ancient geological samples and meteorites, the specific historical development of biphenyl-substituted aliphatic aldehydes is more closely tied to modern synthetic chemistry. nih.gov Their contemporary relevance lies in their use as intermediates in the synthesis of complex molecules, including pharmaceuticals. For instance, related structures are used in the preparation of pharmacologically active compounds. hsppharma.com The reactivity of the aldehyde group allows for its conversion into a variety of other functional groups, making these compounds valuable starting materials in multi-step syntheses. numberanalytics.com

Scope of Academic Inquiry into this compound: Bridging Synthesis, Reactivity, and Application

Academic and industrial research into this compound and related compounds spans several key areas:

Synthesis: A primary focus of research is the development of efficient and scalable synthetic routes to this compound and its derivatives. This includes the exploration of various catalytic methods for the formation of the biphenyl core and the introduction of the aldehyde-containing side chain. researchgate.net

Reactivity: Understanding the chemical reactivity of this compound is crucial for its application in synthesis. Studies in this area investigate its participation in various chemical transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions, leveraging the reactivity of the aldehyde group. researchgate.net

Application as a Building Block: A significant area of inquiry involves the use of this compound as a key intermediate in the synthesis of more complex target molecules. hsppharma.com Its bifunctional nature allows for the sequential or simultaneous modification of both the biphenyl and the pentanal moieties, enabling the construction of intricate molecular architectures.

The investigation of biphenyl-substituted compounds continues to be an active area of research, with studies focusing on the design and synthesis of new derivatives with potential applications in medicine and materials science. researchgate.netnih.gov

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 89354-99-4
Molecular Formula C17H18O
Molecular Weight 238.32 g/mol

The data in this table is compiled from publicly available chemical databases.

Related Compounds

Compound NameCAS Number
5-(4-Biphenylyl)pentanol89355-00-0
5-(4-Biphenylyl)valeric Acid51994-31-1 chemicalbook.com
4-(4-Biphenylyl)butanalNot Available
4-(4-Biphenylyl)butanolNot Available
4-(4-Biphenylyl)butyric AcidNot Available

This table provides a list of structurally related compounds for reference.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O B1627949 5-(4-Biphenylyl)pentanal CAS No. 289032-37-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

289032-37-7

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

5-(4-phenylphenyl)pentanal

InChI

InChI=1S/C17H18O/c18-14-6-2-3-7-15-10-12-17(13-11-15)16-8-4-1-5-9-16/h1,4-5,8-14H,2-3,6-7H2

InChI Key

HNGZRZPLJYYCFY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC=O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC=O

Origin of Product

United States

Strategic Synthesis of 5 4 Biphenylyl Pentanal and Analogous Biphenyl Pentanal Frameworks

Retrosynthetic Disconnections and Precursor Identification for Biphenylylpentanal

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthetic route. youtube.comyoutube.com For 5-(4-biphenylyl)pentanal, two primary disconnection approaches are considered:

Disconnection of the Biphenyl (B1667301) C-C Bond: The bond connecting the two phenyl rings is a key disconnection point. This approach suggests a cross-coupling reaction as the final step in forming the biphenyl core. The precursors would be a phenyl ring bearing the pentanal (or a protected precursor) side chain and a functionalized benzene (B151609) derivative. For instance, a 4-substituted-phenylboronic acid could be coupled with a halogenated benzene.

Disconnection of the Alkyl-Aryl C-C Bond: This strategy involves breaking the bond between the biphenyl moiety and the pentyl chain. This would typically involve coupling a biphenyl organometallic reagent (e.g., a Grignard or organolithium reagent) with a five-carbon electrophile containing a latent aldehyde function.

Functional Group Interconversion (FGI): A common and often crucial step in retrosynthesis is simplifying a functional group to an easier-to-handle precursor. youtube.com The aldehyde group in the target molecule is highly reactive. Therefore, it is often introduced in the final step of the synthesis from a more stable precursor, such as a primary alcohol. The immediate precursor to this compound would thus be 5-(4-biphenylyl)pentan-1-ol.

Based on these disconnections, the key precursors for the synthesis are identified as:

A Biphenyl Unit: A pre-formed 4-substituted biphenyl, such as 4-halobiphenyl (e.g., 4-bromobiphenyl (B57062) or 4-iodobiphenyl). tandfonline.comgoogle.com

A Five-Carbon Chain: A functionalized pentane (B18724) derivative, such as 1,5-pentanediol, 5-halopentanal, or a protected version thereof. acs.org

Arylboronic Acids/Esters or Organostannanes: For cross-coupling reactions, precursors like 4-phenylboronic acid or the corresponding organotin reagents are essential.

The most strategically sound approach often involves forming the biphenyl skeleton first, followed by the attachment or modification of the side chain, and finally, the deprotection or oxidation to reveal the aldehyde functionality.

Direct Synthetic Routes to this compound

The construction of the this compound framework relies on robust and well-established synthetic methodologies, particularly for forming the crucial carbon-carbon bonds and for the final functional group manipulation.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the synthesis of biaryl compounds. researchgate.netnih.gov The Suzuki and Stille reactions are particularly prominent in this context. acs.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orggre.ac.uk It is widely used for synthesizing substituted biphenyls. wikipedia.org The general reaction involves three main steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. rsc.org

A plausible Suzuki route to a precursor of this compound would involve the reaction of a 4-halobiphenyl with a pentanylboronic acid derivative or, more commonly, coupling a commercially available phenylboronic acid with a halogenated phenyl derivative already possessing the five-carbon side chain. The reactivity of the halide partner typically follows the trend: I > OTf > Br >> Cl. wikipedia.org A variety of palladium catalysts and ligands can be employed, and the choice often depends on the specific substrates. orgsyn.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound, also catalyzed by palladium. rsc.orgikm.org.my A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. ikm.org.my However, a significant drawback is the toxicity of the tin compounds. rsc.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. rsc.org For synthesizing a biphenyl framework, an aryl halide can be reacted with an arylstannane. researchgate.net

The following table summarizes and compares the key features of Suzuki and Stille couplings for biphenyl synthesis.

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron (Boronic acids, boronic esters)Organotin (Organostannanes)
Advantages Low toxicity of boron byproducts; commercially available reagents; mild reaction conditions. wikipedia.orgStable and functional group tolerant organotin reagents; broad scope. ikm.org.my
Disadvantages Boronic acids can undergo protodeboronation under basic conditions. orgsyn.orgHigh toxicity of organotin reagents and byproducts; purification can be difficult. rsc.org
Catalyst Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Palladium(0) complexes (e.g., Pd(PPh₃)₄)
Base Requirement Yes (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) rsc.orgOften not required, but additives can be used.

The final step in the synthesis of this compound is typically the conversion of a precursor functional group into the aldehyde. The most common strategy is the oxidation of the corresponding primary alcohol, 5-(4-biphenylyl)pentan-1-ol. To prevent over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required. chemistrysteps.comchemguide.co.uk

Several reliable methods are available for this transformation: byjus.com

Pyridinium Chlorochromate (PCC): PCC is a mild oxidizing agent that effectively converts primary alcohols to aldehydes. chemistrysteps.comlumenlearning.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM). lumenlearning.com

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine (B128534) (Et₃N). lumenlearning.com It is known for its mild conditions and high yields.

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a clean and efficient oxidation of primary alcohols to aldehydes under neutral conditions. chemistrysteps.com

The table below outlines common reagents for the oxidation of primary alcohols to aldehydes.

Reagent/MethodDescriptionConditions
PCC (Pyridinium Chlorochromate)A Cr(VI) reagent that provides selective oxidation without over-oxidation to the carboxylic acid. chemistrysteps.comlumenlearning.comAnhydrous CH₂Cl₂
Swern Oxidation Uses activated DMSO to perform the oxidation at low temperatures. lumenlearning.comDMSO, (COCl)₂, Et₃N, low temp. (-78 °C)
DMP (Dess-Martin Periodinane)A hypervalent iodine compound that is highly selective for alcohols. chemistrysteps.comCH₂Cl₂, room temperature
TEMPO-catalyzed Oxidation Uses a stable nitroxyl (B88944) radical as a catalyst with a stoichiometric co-oxidant. organic-chemistry.orgTEMPO (catalytic), NaOCl or other oxidant

Synthesis of Key Intermediates and Building Blocks for Biphenylylpentanal Scaffolds

A crucial intermediate is a five-carbon chain with reactive handles at both ends—one for coupling to the biphenyl group and the other being the aldehyde or its precursor. A common starting material for such intermediates is 1,5-pentanediol. A synthetic route could involve: acs.org

Monoprotection: Selectively protecting one of the hydroxyl groups of 1,5-pentanediol, for instance, as a tetrahydropyranyl (THP) or tert-butyldimethylsilyl (TBDMS) ether.

Activation: Converting the remaining free hydroxyl group into a good leaving group, such as a tosylate or a halide (bromide or iodide).

Coupling: Using this functionalized pentanol (B124592) derivative in a coupling reaction with a biphenyl nucleophile.

Deprotection and Oxidation: Removing the protecting group to reveal the primary alcohol, followed by oxidation to the final aldehyde.

An alternative approach involves the hydroformylation of butene isomers to produce pentanal, which can then be functionalized. google.com Furthermore, various functionalized pentanal derivatives can be prepared through methods like the aldol (B89426) reaction or Michael addition, depending on the desired substitution pattern. nih.govresearchgate.netacs.org

Halogenated biphenyls, particularly 4-bromobiphenyl and 4-iodobiphenyl, are vital starting materials for cross-coupling reactions. While often commercially available, several synthetic methods exist for their preparation. tandfonline.com

Direct Halogenation of Biphenyl: Biphenyl can undergo electrophilic aromatic substitution to introduce a halogen. However, this can lead to mixtures of isomers (ortho, meta, para) and polyhalogenated products, requiring careful control of reaction conditions and purification.

Grignard Reactions: A Grignard reagent, such as phenylmagnesium bromide, can be coupled with a dihalobenzene. For instance, reacting phenylmagnesium bromide with p-iodofluorobenzene in the presence of a palladium catalyst can yield 4-fluorobiphenyl. tandfonline.com

Suzuki Coupling: A simple route to a 4-halobiphenyl is the Suzuki coupling of a dihalobenzene with phenylboronic acid. The differing reactivity of the halogens can often be exploited for selective coupling.

From Aminobiphenyl: A 4-aminobiphenyl (B23562) can be converted to the corresponding diazonium salt, which can then be transformed into a 4-halobiphenyl via a Sandmeyer-type reaction.

A method for synthesizing 4-hydroxymethyl biphenyl involves the initial halogenation of biphenyl to 4-halobiphenyl, followed by a Grignard reaction. google.com This highlights the utility of 4-halobiphenyls as versatile intermediates.

Innovative and Sustainable Synthetic Approaches

The synthesis of this compound and its analogs is increasingly benefiting from modern chemical strategies that prioritize sustainability, efficiency, and selectivity. These approaches move away from classical methods that often involve harsh conditions and stoichiometric reagents, towards greener alternatives utilizing novel solvent systems and advanced catalytic processes. The focus lies on minimizing waste, reducing energy consumption, and maximizing atom economy while achieving high yields of the desired products.

Application of Ionic Liquids in Biphenylylpentanal Synthesis

Ionic liquids (ILs) have emerged as promising alternatives to conventional volatile organic compounds (VOCs) in chemical synthesis, offering a unique combination of properties that can enhance reaction outcomes. tandfonline.com These organic salts, which are liquid at or near room temperature, possess negligible vapor pressure, high thermal stability, and tunable solvating capabilities. tandfonline.comcore.ac.uk Their application in the synthesis of biphenyl frameworks, precursors to biphenylylpentanals, showcases their potential as both environmentally benign reaction media and catalysts. rsc.orgfujifilm.com

The use of ILs can significantly reduce the environmental impact associated with traditional solvents. rsc.org In the context of biphenyl synthesis, ILs facilitate key reactions such as Suzuki cross-coupling and Friedel-Crafts alkylation. tandfonline.comrsc.org For instance, the Suzuki cross-coupling of aryl halides with aryl boronic acids to form the core biphenyl structure can be efficiently conducted in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF4). tandfonline.com This medium not only dissolves the organometallic catalysts and reactants but also aids in the stabilization of catalytic species, potentially leading to improved yields and easier product separation. scispace.com

Furthermore, certain ionic liquids can act as catalysts themselves, eliminating the need for separate, often metallic, catalysts. researchgate.net Research has demonstrated the use of a quaternary ammonium (B1175870) salt, Aliquat 336, which functions as an ionic liquid catalyst in the synthesis of biphenyl-containing Schiff base monomers. researchgate.net Supported ionic liquid phase (SILP) catalysts, where an ionic liquid film containing a catalyst is coated onto a solid support, represent another innovative approach, combining the advantages of homogeneous and heterogeneous catalysis. researchgate.net This technique allows for the continuous operation of reactions and simplifies catalyst recovery and recycling. The development of basic ionic liquids functionalized on magnetic nanoparticles has also been reported as a novel, green, and heterogeneous catalyst system for multi-component reactions. researchgate.net

The table below summarizes the application of various ionic liquids in synthetic reactions relevant to biphenyl frameworks.

Ionic Liquid SystemReaction TypeRole of Ionic LiquidKey Findings & AdvantagesReference(s)
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4)Suzuki Cross-CouplingReaction MediumEfficiently facilitates the formation of biphenyl derivatives. tandfonline.com tandfonline.com
1-Butyl-3-methylimidazolium bromide ([BMIM]Br)Ullmann ReactionSolventPromotes high yield (85%) of diaryl thioether intermediate under optimized conditions (130°C). tandfonline.com tandfonline.com
Aliquat 336Schiff Base CondensationPhase Transfer CatalystEnables solvent-free synthesis of biphenyl-diylbis(azanylylidene) derivatives. researchgate.net researchgate.net
Imidazolium-based IL on Fe3O4 NanoparticlesSuzuki-Miyaura Cross-CouplingHeterogeneous Catalyst SupportProvides an efficient and recyclable nanocatalyst for the synthesis of biphenyl derivatives. researchgate.net researchgate.net

Catalytic Methodologies for Optimized Yield and Selectivity

The development of highly efficient and selective catalytic systems is paramount for the synthesis of complex molecules like this compound. Modern catalysis focuses on transition-metal complexes that can orchestrate multi-step transformations in a single pot, control regioselectivity, and operate under mild conditions. researchgate.netmdpi.com

A significant breakthrough in this area is the Catellani reaction, which utilizes a palladium catalyst in conjunction with norbornene. researchgate.net This powerful domino reaction allows for the direct functionalization of an unactivated aromatic C-H bond. Specifically, it enables the ortho-arylation of an aryl halide followed by an ipso-position cross-coupling reaction. researchgate.net A novel application of this methodology achieves the synthesis of substituted biphenyls containing a carbonyl group in an aliphatic chain in a one-pot reaction starting from iodoarenes and allylic alcohols. researchgate.net The palladium/norbornene system first directs the selective formation of the aryl-aryl bond to create the biphenyl structure, and subsequently, the resulting biphenylylpalladium intermediate reacts with the allylic alcohol, which ultimately forms the oxoalkyl chain. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Hiyama reactions, are cornerstone methodologies for constructing the biphenyl scaffold with high functional group tolerance. rsc.orgnih.gov The Suzuki-Miyaura reaction, which couples aryl halides with arylboronic acids, is particularly widespread due to the mild reaction conditions and the commercial availability and stability of the boronic acid reagents. researchgate.netnih.gov Optimization of these reactions often involves the careful selection of ligands, bases, and solvents to maximize yield and selectivity. For instance, biphenyl phosphine (B1218219) ligands have proven effective in metal-catalyzed reactions like hydroformylation and asymmetric hydrogenation. nih.gov

Hydroformylation is a key reaction for introducing the pentanal functionality. Rhodium-catalyzed hydroformylation of terminal alkenes using specialized ligands can achieve high selectivity for the linear aldehyde product over the branched isomer. nih.gov Recent advancements have led to the development of robust and highly selective spirocyclic catalysts that show excellent performance in the hydroformylation of various olefins. nih.gov The synthesis of a C5 aldehyde mixture with a high n-pentanal content can be achieved through the hydroformylation of butenes using a catalyst system comprising rhodium, a bisphosphite ligand, and an amine under isomerizing conditions. google.com

The following table details various catalytic systems used in the synthesis of biphenyl and aldehyde frameworks.

Catalytic SystemReaction TypeSubstratesKey FeaturesReference(s)
Palladium / NorborneneCatellani ReactionIodoarenes, Allylic AlcoholsOne-pot synthesis of biphenyls with an oxoalkyl chain; selective C-H activation. researchgate.net researchgate.net
Pd(dba)2 / PPh3 / K3PO4Suzuki-Miyaura Coupling(2-Bromophenyl)diphenylphosphine oxide, Aryl boronic acidsSynthesis of biphenyl-based phosphine ligands. nih.gov nih.gov
Rh(acac)(CO)2 / O-SDPhite LigandHydroformylation1-OcteneHigh yield and excellent linear selectivity for the corresponding aldehyde. nih.gov nih.gov
Rhodium / Bisphosphite Ligand / AmineIsomerizing HydroformylationLinear ButenesProduces C5 aldehyde mixtures with a high n-pentanal to 2-methylbutanal ratio (>90:10). google.com google.com
Cu Catalyst / Phenanthroline LigandOxidative C-N Bond FormationBiaryl-2-carbonitriles, Grignard ReagentsSynthesis of phenanthridine (B189435) derivatives, showcasing copper's catalytic utility. rsc.org rsc.org

These innovative catalytic approaches not only improve the efficiency and selectivity of synthesizing this compound and its analogs but also align with the principles of green chemistry, paving the way for more sustainable manufacturing processes.

Reactivity Profiles and Mechanistic Investigations of 5 4 Biphenylyl Pentanal

Transformations Involving the Aldehyde Functionality

The aldehyde group (-CHO) is a highly reactive functional group characterized by a polar carbon-oxygen double bond. This polarity renders the carbonyl carbon electrophilic and the α-hydrogens acidic, paving the way for numerous transformations.

Nucleophilic Addition and Condensation Reactions

The electrophilic nature of the carbonyl carbon in 5-(4-biphenylyl)pentanal makes it a prime target for nucleophiles. These reactions, known as nucleophilic additions, are a cornerstone of aldehyde chemistry. A variety of nucleophiles, including organometallic reagents like Grignard reagents (R-MgX), can attack the carbonyl carbon to form new carbon-carbon bonds, leading to secondary alcohols after an aqueous workup.

Condensation reactions, which involve a nucleophilic addition followed by a dehydration step, are also common for aldehydes like this compound. wikipedia.org A notable example is the aldol (B89426) condensation, where the enolate of one aldehyde molecule attacks the carbonyl group of another. pdx.edu this compound can undergo self-condensation or a crossed-condensation with other enolizable or non-enolizable carbonyl compounds. For instance, the Knoevenagel condensation allows for the reaction of aldehydes with active methylene (B1212753) compounds. A related reaction is the condensation of pentanal with resorcinol (B1680541) to form a resorcin pearson.comarene, demonstrating the utility of aldehydes in constructing larger molecular architectures. researchgate.net These reactions are pivotal for extending the carbon chain and creating more complex molecular structures. acs.org

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

Reaction Type Reagent/Catalyst Product Type

Selective Oxidation and Reduction Pathways of the Aldehyde

The aldehyde group of this compound exists in an intermediate oxidation state, allowing for both selective oxidation to a carboxylic acid and selective reduction to a primary alcohol.

Oxidation: The oxidation of the aldehyde functionality yields the corresponding carboxylic acid, 5-(4-biphenylyl)valeric acid. fujifilm.com This transformation is a fundamental reaction in organic synthesis. brainly.com A variety of oxidizing agents can be employed, ranging from strong, chromium-based reagents to milder, more selective modern methods. The choice of oxidant is crucial to avoid unwanted side reactions on the biphenyl (B1667301) core.

Common methods for oxidizing aldehydes to carboxylic acids include:

Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄): These are powerful, traditional oxidants.

Oxone: A potassium peroxymonosulfate (B1194676) compound that provides a mild and efficient alternative to metal-mediated oxidations. organic-chemistry.org

Aerobic Oxidation: Using molecular oxygen as the ultimate oxidant, often catalyzed by N-hydroxyphthalimide (NHPI) or N-heterocyclic carbenes (NHCs), represents a greener approach. organic-chemistry.org

Mediated Electrochemical Oxidation: This method can offer high selectivity for the oxidation of primary alcohols (formed in situ from the aldehyde hydrate) to carboxylic acids. nih.gov

Reduction: Selective reduction of the aldehyde group affords the primary alcohol, 5-(4-biphenylyl)pentanol. fujifilm.com This conversion can be achieved with high chemoselectivity, leaving the aromatic biphenyl system intact.

Key reducing agents for this transformation include:

Sodium Borohydride (B1222165) (NaBH₄): A mild and selective reagent that readily reduces aldehydes and ketones.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent that also reduces aldehydes efficiently but is less chemoselective. harvard.edu

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).

L-Selectride: A sterically hindered borohydride that can offer high selectivity in certain contexts. scispace.com

Table 2: Selective Oxidation and Reduction of the Aldehyde Group

Transformation Product Typical Reagents
Oxidation 5-(4-Biphenylyl)valeric Acid KMnO₄, H₂CrO₄, Oxone, O₂/NHPI
Reduction 5-(4-Biphenylyl)pentanol NaBH₄, LiAlH₄, H₂/Catalyst

Enolization and Alpha-Carbon Reactivity

This compound possesses two hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon). These α-hydrogens are acidic (pKa ≈ 16-20 for simple aldehydes) due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate anion. pdx.edu

The formation of either the neutral enol tautomer or the negatively charged enolate anion can be catalyzed by acids or bases, respectively. libretexts.orgmasterorganicchemistry.com

Base-Catalyzed Enolization: A base removes an α-hydrogen to form the enolate anion. The enolate is a potent, ambident nucleophile, with reactive sites at both the α-carbon and the oxygen atom. libretexts.org

Acid-Catalyzed Enolization: An acid protonates the carbonyl oxygen, making the α-hydrogens more acidic and facilitating their removal by a weak base (like the solvent) to form the enol. libretexts.org

The generation of the enol or enolate intermediate opens up pathways for reactions at the α-carbon. chemistry.coach These include:

α-Halogenation: In the presence of an acid or base catalyst, halogens (Cl₂, Br₂, I₂) can substitute the α-hydrogens.

Alkylation: The nucleophilic enolate can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. chemistry.coach

Reactions of the Biphenyl Aromatic System

The biphenyl group consists of two connected benzene (B151609) rings. This system is susceptible to electrophilic attack and can be functionalized using modern metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns (e.g., Friedel-Crafts Alkylation and Acylation)

The biphenyl unit in this compound can undergo electrophilic aromatic substitution (EAS), a class of reactions fundamental to aromatic chemistry. khanacademy.orgmsu.edu In this system, one phenyl ring acts as a substituent on the other. A phenyl group is an activating, ortho, para-director for EAS. pearson.com This means that incoming electrophiles will preferentially attack the positions ortho (2' and 6') and para (4') to the point of attachment on the second phenyl ring. The para position (4') is generally favored due to reduced steric hindrance. The long alkyl chain attached to the first ring has a weak deactivating effect.

Friedel-Crafts Reactions: Developed by Charles Friedel and James Crafts, these are classic EAS reactions for attaching alkyl or acyl groups to an aromatic ring using a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgpressbooks.pub

Friedel-Crafts Alkylation: An alkyl halide (R-X) and a Lewis acid generate a carbocation (or a related electrophilic species) that alkylates the biphenyl ring. A key consideration is the potential for carbocation rearrangements to form a more stable cation.

Friedel-Crafts Acylation: An acyl halide (RCOCl) or anhydride (B1165640) with a Lewis acid forms a resonance-stabilized acylium ion (R-C≡O⁺). This electrophile reacts with the biphenyl ring to form a ketone. Unlike alkylation, the acyl group is deactivating, preventing multiple acylations, and the acylium ion does not rearrange. The reaction is often performed intramolecularly to form polycyclic systems. masterorganicchemistry.com

Other significant EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃ or Cl₂/FeCl₃), which introduce nitro (-NO₂) and halo (-Br, -Cl) groups, respectively, onto the biphenyl core. masterorganicchemistry.com

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of the Biphenyl Ring

Position on Unsubstituted Phenyl Ring Directive Influence of Phenyl Substituent Predicted Reactivity
Ortho (2', 6') Activating, Para-directing Favorable, but sterically hindered
Meta (3', 5') Activating, Para-directing Unfavorable
Para (4') Activating, Para-directing Most Favorable

Metal-Mediated Transformations on the Biphenyl Core

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.grtcichemicals.com These reactions typically involve an organometallic reagent and an organic halide (or triflate) in the presence of a metal catalyst, most commonly based on palladium (Pd) or nickel (Ni). tcichemicals.comresearchgate.net

For this compound, the biphenyl core would first need to be functionalized, for example, by electrophilic halogenation (e.g., bromination) to create an aryl halide. This "handle" can then participate in a variety of powerful coupling reactions:

Suzuki-Miyaura Coupling: Couples an organoboron reagent (e.g., a boronic acid or ester) with an aryl halide. This is a highly versatile method for creating new biaryl compounds or attaching alkyl/vinyl groups.

Mizoroki-Heck Reaction: Forms a new C-C bond between an aryl halide and an alkene.

Sonogashira Coupling: Joins an aryl halide with a terminal alkyne, often using a palladium catalyst and a copper co-catalyst. eie.gr

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond between an aryl halide and an amine.

These reactions offer a strategic way to further elaborate the biphenyl structure of this compound, allowing for the synthesis of a vast array of complex derivatives. nih.govnih.gov

Cascade and Domino Reactions Incorporating Biphenylylpentanal Structures

Cascade and domino reactions, which involve a series of consecutive intramolecular transformations, offer an efficient and elegant approach to the synthesis of complex molecular scaffolds from simple precursors in a single operation. acs.org The incorporation of the this compound framework into such reaction sequences provides a versatile platform for the construction of intricate polycyclic and spirocyclic systems. The presence of both a reactive aldehyde functionality and a biphenyl moiety allows for a diverse range of cyclization strategies.

Intramolecular Cyclizations and Spiroannulations

The biphenyl group within this compound can directly participate in intramolecular cyclization reactions, leading to the formation of fused aromatic systems. A notable example of such reactivity is the intramolecular cyclization of 1,1'-biphenyl aldehydes to synthesize phenanthrene (B1679779) derivatives. rsc.orgrsc.org This transformation can be promoted by a combination of potassium tert-butoxide (KOt-Bu) in dimethylformamide (DMF), proceeding through a proposed free radical pathway. rsc.orgrsc.org While this reaction typically involves a biphenyl-2-carbaldehyde, a similar cyclization could be envisioned for derivatives of this compound where the pentanal side chain is attached at the 2-position of the biphenyl ring, leading to functionalized phenanthrene structures.

Another approach to phenanthridines involves the photochemically-mediated cyclization of biphenyl-2-carbaldehyde O-acetyl oximes. nih.gov This reaction proceeds via an iminyl radical and has been successfully applied to the synthesis of the natural product trisphaeridine. nih.gov This methodology could potentially be adapted to derivatives of this compound, transforming the aldehyde into an oxime to facilitate the cyclization.

While direct spiroannulation involving the pentanal chain of this compound is less documented, the principles of intramolecular cyclization can be extended to form spirocyclic systems. Spiroannulation reactions often rely on the formation of a spiro-center by connecting a side chain to a pre-existing ring system. nih.gov For this compound, this could potentially be achieved through a multi-step sequence where the pentanal chain is first functionalized to contain a nucleophilic or electrophilic center that can then attack one of the phenyl rings of the biphenyl moiety.

A general representation of the intramolecular cyclization of a biphenyl aldehyde is shown in the table below.

Starting MaterialReagents and ConditionsProductYield (%)Reference
[1,1'-Biphenyl]-2-carbaldehydeKOt-Bu, DMF, 90 °C, 1 hPhenanthrene85 rsc.org
2',3'-Dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oximeUV light (254 nm), MeCN, rt, 2 h4-Methoxyphenanthridine54 nih.gov

Tandem Processes for Complex Molecular Architectures

Tandem reactions, also known as domino or cascade reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates. acs.org The this compound structure is a promising candidate for designing tandem sequences to construct complex molecular architectures due to its aldehyde functionality, which can participate in a variety of carbon-carbon bond-forming reactions.

One powerful tandem strategy is the combination of Michael and aldol reactions. wikipedia.org A hypothetical tandem Michael-aldol reaction involving this compound could be initiated by the conjugate addition of an enolate, derived from the pentanal, to an α,β-unsaturated carbonyl compound. The resulting intermediate could then undergo an intramolecular aldol condensation, leading to the formation of a cyclic system with multiple stereocenters. The steric and electronic properties of the biphenyl group would likely influence the stereochemical outcome of such a reaction.

Furthermore, the biphenyl moiety itself can be constructed in a tandem fashion, which can then be followed by reactions involving the aldehyde. For instance, functionalized biphenyls can be synthesized via sequential Knoevenagel/Michael/Aldol reactions of aromatic aldehydes and β-keto esters or ketones, followed by oxidative aromatization. mdpi.com A similar strategy could be employed where a precursor to the this compound is assembled in a tandem manner.

The synthesis of complex polycyclic terpenes has been achieved through carefully designed cascade reactions, often initiated by the formation of a key quaternary carbon center. nih.gov While not directly involving this compound, these synthetic strategies highlight the potential for using a substituted pentanal chain to initiate a cascade of cyclizations, ultimately leading to intricate molecular frameworks. For example, a radical-mediated reaction could be used to introduce a side chain onto the aldehyde, which then participates in subsequent ring-closing events. nih.gov

The following table provides examples of tandem reactions involving aldehydes that lead to complex cyclic structures.

ReactantsCatalyst/ReagentsProduct TypeKey TransformationsReference
Aldehydes, Acrylates-Substituted MacrolidesMichael-Michael-Michael-Ring Closure wikipedia.org
Aromatic Aldehydes, β-Keto EstersPiperidine, I2Functionalized BiphenylsKnoevenagel/Michael/Aldol/Aromatization mdpi.com
Enals, Nitroalkenes, α,β-Unsaturated AldehydesDiphenylprolinol Silyl EtherTetrasubstituted CyclohexenesMichael/Michael/Michael/Aldol dokumen.pub

Stereocontrol and Stereoselective Transformations of Chiral Biphenylylpentanal Derivatives

The development of stereoselective transformations is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. For chiral derivatives of this compound, controlling the stereochemistry of reactions at the aldehyde and along the pentanal chain is crucial for the synthesis of complex, biologically active molecules.

A key strategy for achieving stereocontrol is the use of chiral catalysts in reactions involving the aldehyde functionality. Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of aldehydes. dokumen.pubnih.govacs.org For example, chiral secondary amines, such as proline and its derivatives, can catalyze the asymmetric Michael addition of aldehydes to nitroalkenes with high enantioselectivity. nih.gov A chiral derivative of this compound could participate in such a reaction, leading to the formation of a new stereocenter with a high degree of control. The bulky biphenyl group could play a significant role in the stereochemical outcome by influencing the conformation of the enamine intermediate in the transition state. nih.gov

The stereoselective addition of organometallic reagents to the aldehyde group is another fundamental transformation. researchgate.netlibretexts.org The use of chiral ligands or auxiliaries can direct the approach of the nucleophile to one face of the aldehyde, resulting in the formation of a chiral secondary alcohol with high enantiomeric excess. For instance, the addition of organozirconium reagents, generated in situ from alkenes, to aromatic aldehydes can be catalyzed by a chiral titanium-diol complex, affording chiral alcohols with good yields and high enantioselectivities. mdpi.com This methodology could be applied to this compound to generate a chiral alcohol at the beginning of the pentanal chain.

Furthermore, if a chiral center already exists within the this compound derivative, for example, along the pentanal chain, diastereoselective reactions can be employed to create new stereocenters with a defined relationship to the existing one. This substrate-controlled diastereoselectivity is often governed by steric and electronic factors. For instance, the diastereoselective cyclization of chiral 5-arylpentanals can be influenced by the stereochemistry of the substituent on the pentanal chain, leading to the preferential formation of one diastereomer of the cyclic product. scielo.br Similarly, intramolecular allylation reactions employing allylsilanes tethered to an aldehyde have shown that the stereochemistry of the aldehyde precursor dictates the stereochemical outcome of the cyclization. nih.gov

Below is a table summarizing examples of stereoselective reactions of aldehydes that could be applicable to chiral derivatives of this compound.

Reaction TypeAldehyde SubstrateReagent/CatalystProductStereoselectivityReference
Michael AdditionVarious AldehydesBiphenyl-based Chiral Secondary Amineanti-NitroaldehydesHigh anti-selectivity nih.gov
Aldol ReactionAromatic AldehydesChiral Diamine/Thiourea Catalystβ-Hydroxy Ketonesup to >99% ee acs.org
Addition of Organozirconium ReagentAromatic AldehydesChiral Ti(OiPr)4/Diol ComplexChiral Secondary Alcoholsup to 91% ee mdpi.com
Intramolecular CyclizationChiral L-cysteine and succindialdehyde-Chiral Tricyclic ThiazolidineDiastereoselective scielo.br

Advanced Research Applications of 5 4 Biphenylyl Pentanal and Its Derivatives in Chemical Sciences

Role as a Versatile Synthetic Intermediate

The dual functionality of 5-(4-biphenylyl)pentanal, comprising a reactive aldehyde group and a modifiable biphenyl (B1667301) core, establishes it as a valuable intermediate in organic synthesis. The aldehyde allows for a wide range of classical carbonyl reactions, while the biphenyl unit can be incorporated into larger, more complex molecular architectures.

Precursor in the Synthesis of Structurally Complex Compound Analogs

The development of structurally diverse molecules is a cornerstone of modern drug discovery and chemical biology. scispace.com Compounds like this compound serve as ideal starting points for creating libraries of complex analogs. The aldehyde functionality is particularly useful, acting as a gateway for carbon chain elongation and further functionalization through reactions such as Wittig olefination, aldol (B89426) condensations, and Grignard reactions. nih.govd-nb.info

For instance, the synthesis of diverse benzosuberene analogues, which are potent anti-cancer agents, often involves multi-step sequences starting from functionalized aldehydes. nih.gov These sequences can include olefination to extend the carbon chain, followed by reduction and intramolecular cyclization to form the fused ring system. nih.gov The ability to systematically vary substituents on the pendant aryl ring (in this case, the biphenyl group) is crucial for developing extensive structure-activity relationship (SAR) knowledge. nih.gov The pursuit of diversifying complex molecular scaffolds often stimulates the development of new synthetic methods or the novel application of existing ones in intricate systems. nih.gov

Table 1: Examples of Synthetic Transformations Starting from Aldehyde/Ketone Precursors to Generate Complex Analogs
Starting Material TypeReaction TypeProduct ClassReference
Long-chain KetoneFischer Indole SynthesisIndole (Heterocycle) nih.gov
Long-chain KetoneFriedländer AnnulationQuinoline (Heterocycle) nih.gov
Functionalized AldehydeWittig Olefination / CyclizationBenzosuberene nih.gov
Chiral Aldehyde (e.g., Garner's)Nucleophilic AdditionNatural Product Intermediates d-nb.info

Building Block for Complex Polycyclic Structures

The structure of this compound is pre-disposed to the construction of complex polycyclic systems. The pentanal side chain provides the necessary tether length and a reactive handle for intramolecular cyclization reactions, leading to the formation of new rings fused to the biphenyl core. Fused aryl-alkyl ring systems are prominent molecular frameworks in a variety of anti-cancer agents. nih.gov

Strategies such as Eaton's reagent-mediated cyclization can be employed to transform a suitable precursor, derived from the pentanal, into a benzosuberone intermediate, which is a key step in forming a seven-membered ring fused to an aromatic ring. nih.gov Furthermore, derivatization of the aldehyde into other functional groups can pave the way for constructing various heterocyclic systems. For example, long-chain ketones can be efficiently used to construct important heterocycles like indoles and quinolines. nih.gov The synthesis of fused 6,6,5- and 6,6,6-tricyclic systems, which are motifs found in natural products like quinocarcin (B1679961) and tetrazomine, has been demonstrated from complex molecular scaffolds. nih.gov The inherent properties of fused heterocycles, such as enhanced hydrophobic and aromatic interactions, make them valuable cores for drug design. newswise.com

Contributions to Catalysis and Ligand Development

The biphenyl scaffold is central to the design of many high-performance ligands used in transition-metal catalysis. The development of efficient and practical chiral ligands and catalysts is a constant focus in asymmetric synthesis, as they are crucial for obtaining chiral molecules. nih.govresearchgate.netnih.gov

Design and Synthesis of Chiral and Achiral Biphenyl-Based Ligands

Derivatives of this compound are excellent candidates for the synthesis of novel ligands. The biphenyl unit provides a rigid and sterically defined backbone, a key feature for many successful ligands. Axially chiral biphenyls, in particular, have found widespread application in asymmetric synthesis. nih.gov

The synthesis of such ligands involves the strategic modification of the biphenyl core. Research has shown that adjusting substituent groups at various positions on the biphenyl rings can make the resulting ligands and catalysts more efficient in asymmetric catalysis. nih.govresearchgate.net For example, the synthesis of axially chiral (S)-5,5'-dihalo-biphenyldiols can be achieved through bromination of biphenyldiol precursors. researchgate.net These halogenated intermediates can then undergo further reactions, such as Suzuki couplings, to introduce other functional groups like methyl or phenyl moieties. nih.gov The pentanal chain of this compound offers a versatile anchor point for introducing phosphine (B1218219), amine, or other coordinating groups to complete the ligand structure.

Evaluation in Homogeneous and Heterogeneous Catalytic Systems (e.g., Hydroformylation)

Once synthesized, ligands derived from this compound can be evaluated in various catalytic systems. Hydroformylation, an industrial process that converts alkenes into aldehydes, is a prominent example where biphenyl-based ligands have proven to be exceptionally effective. researchgate.netu-tokyo.ac.jp This reaction is one of the most important applications of homogeneous catalysis. researchgate.net

In a typical evaluation, a metal precursor (e.g., rhodium) is combined with the biphenyl-based ligand to form the active catalyst. thieme-connect.de The performance of this catalyst is then tested in the hydroformylation of a specific alkene, such as 4-pentenal (B109682) or 1-octene. researchgate.net Key metrics for evaluation include activity (turnover frequency), regioselectivity (the ratio of linear to branched aldehyde products), and, for asymmetric reactions, enantioselectivity. uva.nl For instance, in the hydroformylation of 4-pentenal, the goal is to achieve high selectivity towards the linear product, adipic aldehyde, a valuable industrial starting material. researchgate.net The structure of the ligand, particularly the bite angle and electronic properties of the biphenyl backbone, plays a critical role in determining the outcome of the reaction. u-tokyo.ac.jpuva.nl Both homogeneous systems, where the catalyst is in the same phase as the reactants, and heterogeneous systems, where the catalyst is supported on a solid material, are areas of active research. nih.govresearchgate.net

Table 2: Illustrative Data for Rh-Catalyzed Hydroformylation Using Biphenyl-Based Ligands
Ligand TypeSubstrateProduct(s)Key FindingReference
Biphephos (a bisphosphite)4-PentenalAdipic AldehydeSelectivity towards the linear product could be increased to >95% by varying ligand structure. researchgate.net
Dppe (a bisphosphine)Isoprene3-Methyl-3-pentenal and derivativesCatalyst exhibits fair activity and high selectivity toward specific "tail" products. acs.org
Triphenylphosphine1-AlkeneLinear and Branched AldehydesA 10-20 fold excess of ligand is needed to form the active species under standard conditions. thieme-connect.de

Emerging Applications in Materials Chemistry

The structural characteristics of this compound and its derivatives make them promising candidates for the development of advanced functional materials. The rigid and planar nature of the biphenyl core is a feature often exploited in materials designed for electronic and optical applications.

Bipyridine derivatives, which are structurally similar to biphenyls, are used extensively as components in supramolecular structures and materials science. mdpi.com The incorporation of biphenyl units into larger molecules is a known strategy for creating materials with specific properties. For example, a derivative containing a 2-(4-biphenyl)-1,3,4-oxadiazole unit has been investigated for its solubility in various organic solvents, a critical parameter for its potential use in solution-processed devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net The development of such materials is crucial for advancing technologies in renewable energy and sensors.

The pentanal functional group on this compound provides a reactive site for polymerization or for grafting the molecule onto surfaces or into polymer matrices. This could lead to the creation of high-performance polymers with enhanced thermal resistance or specific optical properties. The synthesis of complex molecules with diverse substitution patterns around a shared carbon framework is a powerful approach for developing new materials. nih.gov By modifying the biphenyl core and the pentanal chain, a wide array of derivatives can be synthesized and screened for applications in areas such as liquid crystals, organic semiconductors, and specialized polymers.

Biphenyl-Containing Scaffolds in Organic Electronic Materials (e.g., OLEDs)

The biphenyl unit is a cornerstone in the design of materials for organic light-emitting diodes (OLEDs), particularly as a host material in phosphorescent OLEDs (PhOLEDs). In a PhOLED, an emissive phosphorescent guest molecule is dispersed within a host matrix. For efficient light emission, the host material must have a higher triplet energy (E_T) than the guest to prevent energy back-transfer, which would quench the emission. scispace.com Biphenyl and its derivatives are widely used for this purpose due to their inherent high triplet energies and good charge-transporting capabilities. nih.gov

The rigidity of the biphenyl core is advantageous for forming stable, amorphous films, a crucial property for device longevity. scispace.com Researchers have synthesized numerous biphenyl-based host materials to optimize device performance. For instance, 4,4′-bis(9-carbazolyl)-biphenyl (CBP) is a benchmark host, but its triplet energy of ~2.58 eV is insufficient for hosting high-energy blue phosphorescent emitters. scispace.com To address this, derivatives have been developed where the biphenyl unit is modified to increase its triplet energy. Twisting the two phenyl rings of the biphenyl core by adding substituents at the ortho-positions (2- and 2'-) limits conjugation, leading to a significant increase in triplet energy. scispace.comresearchgate.net For example, methyl substitutions on the biphenyl unit in CBP derivatives can elevate the triplet energy to approximately 2.95 eV. scispace.com Similarly, meta-linkages, as seen in 3,3′-di(9H-carbazole-9-yl)-1,1′-biphenyl (mCBP), also raise the triplet energy to over 2.90 eV. nih.govresearchgate.net

A series of bipolar biphenyl-imidazole derivatives have also been designed, where the nonplanar, twisted structure helps reduce molecular aggregation and leads to wide optical energy gaps suitable for deep-blue emission. rsc.org One such device achieved a high maximum current efficiency of 6.12 cd A⁻¹ with a low turn-on voltage of 3.6 V. rsc.org Another advanced host, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), utilizes a biphenyl core to create a wide bandgap (4.0 eV) and high triplet energy (3.0 eV) material, enabling a highly efficient sky-blue PhOLED with a maximum external quantum efficiency (EQE) of 30.2%. nih.govacs.org

While this compound itself has not been documented as an OLED host, its core biphenyl structure suggests potential. The biphenyl group provides the necessary high-triplet-energy scaffold. The terminal aldehyde offers a reactive site for further synthesis, allowing the molecule to be elaborated into more complex, stable, and electronically active structures suitable for OLED applications, such as by converting it into an imidazole (B134444) or oxadiazole derivative.

Table 1: Performance of Selected Biphenyl-Based Host Materials in PhOLEDs

Host Material Key Structural Feature Triplet Energy (E_T) Guest Emitter Max. External Quantum Efficiency (EQE) Ref.
CDBP Methylated Biphenyl ~2.95 eV FIrpic (Blue) N/A scispace.com
mCBP Meta-linked Biphenyl >2.90 eV FIrpic (Blue) ~20% nih.govresearchgate.net
MBPTRZ Meta-linked/Twisted Biphenyl 2.81 eV FIrpic (Blue) 7.0% researchgate.net
BTBP Biphenyl with Triazole Units 3.0 eV FIrpic (Sky-Blue) 30.2% nih.govacs.org
DM4CzDBPSi Biphenyl-Carbazole-Silane 2.82 eV FIrpic (Blue) 20.9% researchgate.net

| Biphenyl-Imidazole (2c) | Twisted Biphenyl-Imidazole | Wide Bandgap | Blended with PVK | 6.12 cd A⁻¹ (Current Eff.) | rsc.org |

Model Compounds for Investigating Supramolecular Assemblies (e.g., Asphaltene Aggregation)

Asphaltenes are a complex, polydisperse fraction of crude oil defined by their solubility—insoluble in n-alkanes but soluble in aromatic solvents like toluene. ntnu.no Their tendency to aggregate and precipitate during oil production and processing causes significant operational problems. dtu.dk Due to the immense complexity of asphaltene mixtures, researchers utilize simplified "model compounds" to systematically investigate the fundamental driving forces of their aggregation. ntnu.noacs.org

The molecular structure of asphaltenes is generally understood to consist of one or more polycyclic aromatic hydrocarbon (PAH) cores, which may be linked together (the "archipelago" model) or exist as single units ("island" model), decorated with aliphatic side chains. redalyc.orgmdpi.com Aggregation is primarily driven by attractive π-π stacking interactions between the aromatic cores, while the alkyl side chains provide a competing steric repulsion that limits the extent of aggregation. dtu.dkonepetro.org

An effective model compound must therefore mimic these two key features: an aromatic core and one or more alkyl chains. ntnu.no this compound fits this description well.

Aromatic Core: The biphenyl group serves as a simple, well-defined aromatic "island." While smaller than the multi-ring cores of actual asphaltenes, it allows for the study of fundamental π-π stacking interactions. onepetro.org

Research using various model compounds, such as those based on pyrene (B120774) or perylene, has shown that polar functional groups and the length of alkyl chains significantly influence aggregation behavior. ntnu.no Non-polar compounds like pyrene show little tendency to associate on their own, highlighting the importance of the interplay between different molecular features. ntnu.no The aldehyde group on this compound adds a polar component, which could be used to study the impact of polar interactions on the aggregation process, a key feature of real asphaltene systems that contain heteroatoms like oxygen, nitrogen, and sulfur. onepetro.org By systematically varying the components of model compounds—for instance, the size of the aromatic core or the length and branching of the alkyl chain—researchers can isolate and quantify the specific contributions of each structural element to the complex phenomenon of asphaltene aggregation. acs.org

Table 2: Comparison of Asphaltene Model Compound Features

Model Compound Type Aromatic Core Nature of Alkyl Chain Key Feature Studied Representative Examples Ref.
Pyrene-Based Pyrene Alkyl-bridged, functionalized Role of polar groups and bridging 2,2′-Bipyridine-pyrene derivatives ntnu.no
Perylene-Based Perylene Branched alkyl chains Interfacial properties, emulsion stability Perylene with varied polar head groups ntnu.no
Hexabenzocoronene-Based Hexabenzocoronene Alkylated Effect of large, planar aromatic systems Alkylated hexabenzocoronene acs.org

| Hypothetical Biphenyl-Based | Biphenyl | Linear pentyl chain with polar aldehyde | Fundamental π-π stacking vs. steric hindrance with a polar group | This compound | N/A |


Advanced Analytical and Spectroscopic Characterization of 5 4 Biphenylyl Pentanal

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is indispensable for confirming the molecular structure and assessing the purity of 5-(4-Biphenylyl)pentanal. A combination of nuclear magnetic resonance, mass spectrometry, and other spectroscopic methods provides a complete picture of the compound's identity.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the biphenyl (B1667301) group and the aliphatic protons of the pentanal chain. The protons on the substituted phenyl ring and the unsubstituted phenyl ring will appear as complex multiplets in the aromatic region (typically δ 7.2-7.7 ppm). The aldehyde proton will be highly deshielded, appearing as a triplet at approximately δ 9.8 ppm. The methylene (B1212753) protons of the pentanal chain will present as multiplets in the upfield region (δ 1.6-2.7 ppm).

¹³C NMR: The carbon NMR spectrum will corroborate the structure with signals for the carbonyl carbon appearing significantly downfield (around δ 202 ppm). The aromatic carbons of the biphenyl system will resonate in the δ 127-141 ppm range. The aliphatic carbons of the pentanal chain will be found in the upfield region of the spectrum (δ 22-44 ppm).

Table 1: Predicted NMR Spectral Data for this compound

Atom Type Technique Predicted Chemical Shift (ppm) Description
Aldehyde Proton¹H NMR~9.8Triplet (t)
Biphenyl Protons¹H NMR~7.2 - 7.7Multiplets (m)
Aliphatic Protons (chain)¹H NMR~1.6 - 2.7Multiplets (m)
Carbonyl Carbon¹³C NMR~202-
Biphenyl Carbons¹³C NMR~127 - 141-
Aliphatic Carbons (chain)¹³C NMR~22 - 44-

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. For the molecular formula C₁₇H₁₈O, the exact mass can be calculated with high precision. Electron ionization (EI) would likely lead to characteristic fragmentation patterns, including cleavage of the pentanal side chain and fragmentation of the biphenyl ring system, which can be used for structural confirmation.

Table 2: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₇H₁₈O
Calculated Exact Mass238.1358
Ionization ModeElectrospray Ionization (ESI), Electron Ionization (EI)
Expected Key Fragments[M-CHO]⁺, [M-C₄H₈CHO]⁺, [C₁₂H₉]⁺ (biphenyl cation)

Vibrational and electronic spectroscopy provide valuable information about the functional groups and conjugated systems within the molecule. msu.eduijprajournal.comlibretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically found around 1725 cm⁻¹. nist.gov Another key feature is the C-H stretching vibration of the aldehyde proton, which appears near 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The biphenyl moiety acts as a strong chromophore. ijprajournal.com The UV-Vis spectrum is expected to show intense absorption bands characteristic of π-π* transitions within the conjugated biphenyl system. libretexts.org These transitions typically occur in the UV region, with a maximum absorption wavelength (λmax) expected around 250-280 nm. rsc.org

Table 3: Spectroscopic Data (IR and UV-Vis) for this compound

Spectroscopy Type Functional Group/System Characteristic Absorption
Infrared (IR)Aldehyde C=O Stretch~1725 cm⁻¹
Infrared (IR)Aldehyde C-H Stretch~2720, ~2820 cm⁻¹
Infrared (IR)Aromatic C-H Stretch>3000 cm⁻¹
Infrared (IR)Aliphatic C-H Stretch<3000 cm⁻¹
UV-VisibleBiphenyl Chromophore (π-π*)~250-280 nm

Chromatographic Methodologies for Isolation and Analysis

Chromatographic techniques are essential for the separation, isolation, and quantitative analysis of this compound, especially from reaction mixtures or biological samples.

Both GC and LC are powerful tools for the analysis of this compound, with the choice depending on the sample matrix and analytical goal.

Gas Chromatography (GC): Given its volatility, this compound is well-suited for GC analysis, often coupled with a mass spectrometer (GC-MS). A non-polar or semi-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is typically effective for separating aromatic compounds. csic.es The temperature program would involve an initial hold followed by a ramp to a higher temperature to ensure elution. csic.es

Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for analyzing this compound. A C18 stationary phase can be used, but a biphenyl stationary phase often provides enhanced retention and selectivity for aromatic compounds due to favorable π-π interactions. restek.comchromatographyonline.comchromatographyonline.com This is particularly useful for separating it from other aromatic or non-aromatic components in a mixture. restek.com A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. chromatographyonline.com

For the analysis of this compound within highly complex samples, such as environmental extracts or flavor and fragrance profiles, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. tandfonline.com This technique utilizes two different columns with orthogonal separation mechanisms (e.g., non-polar followed by polar). By separating components across a two-dimensional plane, GC×GC dramatically improves resolution, allowing for the detection and identification of compounds that would co-elute in a standard one-dimensional GC analysis. tandfonline.comshimadzu.com When coupled with a time-of-flight mass spectrometer (TOFMS), it provides a powerful platform for both qualitative and quantitative analysis in intricate matrices. tandfonline.com

Preparative Chromatography for Scale-Up and Purification

The isolation and purification of this compound on a preparative scale is critical for obtaining material of sufficient quantity and high purity required for subsequent analytical characterization, biological testing, or further synthetic transformations. The choice of chromatographic technique is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity. For this compound, a compound of moderate polarity with a significant non-polar biphenyl moiety and a polar aldehyde group, both normal-phase and reversed-phase chromatography are viable options.

Normal-Phase Flash Chromatography

For laboratory-scale purification (milligrams to several grams), flash column chromatography using silica (B1680970) gel is a common and effective method. savemyexams.comalfa-chemistry.com The selection of an appropriate mobile phase is crucial for achieving good separation between the target compound and any byproducts or unreacted starting materials. A solvent system consisting of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether is typically employed. wiley-vch.desemanticscholar.org The optimal ratio is determined empirically using thin-layer chromatography (TLC) to achieve a retention factor (Rf) for the desired compound in the range of 0.2-0.4 for optimal separation. orgsyn.org A gradient elution, starting with a low percentage of the polar solvent and gradually increasing its concentration, is often used to effectively separate compounds with different polarities.

Research on the purification of analogous aromatic aldehydes frequently reports the use of silica gel with a hexane/ethyl acetate gradient. For instance, the purification of similar phenyl-containing aldehydes has been successfully achieved using this solvent system. wiley-vch.de The crude product, dissolved in a minimal amount of a suitable solvent like dichloromethane (B109758) or the mobile phase, is loaded onto the silica gel column. The fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 1: Representative Parameters for Preparative Flash Chromatography Purification of this compound

ParameterValue / Description
Stationary Phase Silica Gel (e.g., 230-400 mesh) savemyexams.com
Column Dimensions Dependent on scale (e.g., 40 mm x 200 mm for gram-scale)
Crude Sample Loading 1-5 g (adsorbed onto silica or loaded as a concentrated solution)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%) wiley-vch.desemanticscholar.org
Flow Rate Gravity or low pressure (flash)
Detection Thin-Layer Chromatography (TLC) with UV (254 nm) visualization
Expected Yield >90% (dependent on crude purity)
Purity Achieved >98%

Reversed-Phase Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity (>99%) or for purifying smaller quantities with high efficiency, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. plantaanalytica.comwarwick.ac.uk This technique is highly scalable, from analytical (<2 mm ID columns) to large-scale industrial purification (>1 m ID columns). plantaanalytica.com

The stationary phase for this application would typically be a C18 or C8 bonded silica, which separates compounds based on their hydrophobicity. pharmaknowledgeforum.com Given the structure of this compound, a stationary phase with a biphenyl ligand can offer enhanced selectivity. chromatographyonline.com Biphenyl phases provide a unique retention mechanism involving π-π interactions with the aromatic rings of the analyte, which can improve separation from structurally similar impurities that may be difficult to resolve on standard C18 columns. chromatographyonline.com The mobile phase usually consists of a mixture of water and an organic modifier like acetonitrile or methanol, often with a small amount of an acid such as formic acid or trifluoroacetic acid to improve peak shape.

Table 2: Illustrative Conditions for Preparative RP-HPLC of this compound

ParameterValue / Description
Stationary Phase Biphenyl or C18 bonded silica (e.g., 5-10 µm particle size) pharmaknowledgeforum.comchromatographyonline.com
Column Dimensions e.g., 21.2 mm x 150 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient e.g., 60% B to 95% B over 20 minutes
Flow Rate 15-25 mL/min
Detection UV at 254 nm and/or 280 nm
Injection Volume 1-5 mL of concentrated sample solution
Purity Achieved >99.5%

Computational and Theoretical Chemistry Studies on 5 4 Biphenylyl Pentanal Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure. chemrxiv.org Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the geometry and electronic distribution of 5-(4-biphenylyl)pentanal. chemrxiv.orgnih.gov

The electronic structure of this compound is characterized by three distinct regions: the aromatic biphenyl (B1667301) system, the flexible pentyl chain, and the reactive aldehyde functional group. The biphenyl group acts as the primary chromophore and a significant electron-rich region. The pentanal chain provides conformational flexibility, and the aldehyde group serves as an electrophilic site and a hydrogen bond acceptor.

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl ring system, indicating this is the most likely site for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carbonyl carbon of the aldehyde group, making it the most susceptible site for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. It would show negative potential (red/yellow) around the carbonyl oxygen, indicating a region of high electron density and a site for electrophilic interaction. Positive potential (blue) would be expected around the aldehyde hydrogen and the hydrogens of the aromatic rings.

Table 1: Calculated Quantum Chemical Properties of this compound (Illustrative) Note: These are representative values based on calculations for similar molecules and are for illustrative purposes.

PropertyHypothetical ValueSignificance
HOMO Energy-6.2 eVIndicates the energy of the outermost electrons; related to the ionization potential and electron-donating ability.
LUMO Energy-1.5 eVIndicates the energy of the lowest-energy unoccupied orbital; related to electron affinity and electron-accepting ability.
HOMO-LUMO Gap4.7 eVCorrelates with chemical reactivity and kinetic stability; a larger gap implies higher stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule, arising primarily from the carbonyl group.
Polarizability30 ųIndicates how easily the electron cloud can be distorted by an external electric field, influenced by the large biphenyl system.

Mechanistic Insights through Density Functional Theory (DFT) Studies of Reactions

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms, providing detailed information about transition states and reaction energy profiles. researchgate.net For this compound, DFT can be applied to study a variety of reactions involving the aldehyde group, such as oxidation, reduction, and nucleophilic additions.

For instance, in a nucleophilic addition reaction, DFT calculations can map the potential energy surface as the nucleophile approaches the carbonyl carbon. bohrium.com This allows for the identification of the transition state structure, a high-energy intermediate state that determines the reaction rate. mdpi.com The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction's feasibility. mdpi.com

DFT studies can also clarify regioselectivity and stereoselectivity in reactions. bohrium.com In the case of this compound, the bulky biphenyl group may sterically hinder one face of the aldehyde, leading to a preference for nucleophilic attack from the less hindered side. By comparing the activation energies of different possible reaction pathways, a theoretical prediction of the major product can be made. These computational insights are valuable for optimizing reaction conditions to favor a desired outcome. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com

For this compound, a key area of investigation is its conformational landscape. The molecule possesses significant flexibility due to the rotatable bonds in the pentyl chain and the torsional freedom between the two phenyl rings of the biphenyl group. MD simulations can explore the different accessible conformations (e.g., folded vs. extended forms) and determine their relative populations and the energy barriers for interconversion. nih.govnih.gov

MD simulations are also essential for studying intermolecular interactions. nih.gov By simulating this compound in a solvent box (e.g., water or an organic solvent), one can analyze the formation and lifetime of hydrogen bonds between the carbonyl oxygen and solvent molecules. Furthermore, simulations of multiple solute molecules can reveal how they aggregate, providing insight into phenomena like crystallization or self-assembly. These simulations can show how the biphenyl groups might engage in pi-stacking interactions, while the aliphatic chains interact via van der Waals forces. plos.org

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's structural or physicochemical properties with its reactivity or other activities. semanticscholar.org The goal is to develop a mathematical equation that can predict the reactivity of new, untested compounds based on calculated molecular descriptors. nih.govmdpi.com

To build a QSRR model for a series of related biphenyl aldehydes, including this compound, one would first calculate a wide range of molecular descriptors for each compound. nih.gov These descriptors fall into several categories:

Constitutional: Molecular weight, atom counts.

Topological: Indices describing molecular branching and connectivity.

Geometric: Molecular surface area, volume, and shape indices.

Electrostatic: Dipole moment, partial charges on atoms.

Quantum-Chemical: HOMO/LUMO energies, polarizability, and reactivity indices derived from DFT. science.govqsardb.org

Once the descriptors are calculated, a statistical method like Multiple Linear Regression (MLR) or a machine learning algorithm is used to find the best correlation between a subset of these descriptors and the observed reactivity (e.g., a reaction rate constant). mdpi.com The resulting QSRR model can then be used to predict the reactivity of this compound and understand which structural features are most influential. nih.gov For example, a model might reveal that reactivity is positively correlated with the LUMO energy and negatively correlated with a steric descriptor, providing a quantitative basis for understanding the molecule's chemical behavior.

Table 2: Representative Molecular Descriptors for QSRR Modeling of this compound

Descriptor ClassExample DescriptorDescription
Electrostatic Partial Charge on Carbonyl CarbonQuantifies the electrophilicity of the reaction center.
Geometrical Solvent Accessible Surface Area (SASA)Measures the molecular surface available for interaction with a solvent or reactant.
Quantum-Chemical LUMO EnergyEnergy of the lowest unoccupied molecular orbital, related to the ability to accept an electron from a nucleophile.
Topological Wiener IndexA numerical value based on the distances between all pairs of atoms, reflecting molecular branching and size.
Constitutional Molecular WeightThe sum of the atomic weights of all atoms in the molecule.

Future Research Trajectories and Interdisciplinary Opportunities for Biphenylylpentanal Chemistry

Novel Synthetic Methodologies and Catalyst Discovery

The synthesis of biphenyl (B1667301) derivatives is a mature field, yet the quest for more efficient, sustainable, and cost-effective methods continues. Future research will likely focus on refining existing methods and discovering new catalytic systems applicable to the synthesis of 5-(4-biphenylyl)pentanal and its derivatives.

Established techniques for forming the biphenyl core, such as the Suzuki-Miyaura and Negishi cross-coupling reactions, are highly reliable. rsc.orgnih.gov Palladium-based catalysts are the traditional standard for these reactions due to their high efficiency. mdpi.comacs.org However, concerns about the cost and toxicity of palladium are driving research toward alternatives. acs.org A significant future trajectory involves the development of catalysts based on more abundant and less toxic first-row transition metals like iron and nickel. rsc.orgacs.org

Another key area of development is the use of heterogeneous catalysts. These systems, where the catalyst is supported on a solid matrix such as modified chitosan (B1678972) or carbon nanospheres, offer major advantages in terms of catalyst recovery and recycling, which is crucial for industrial-scale synthesis. rsc.orgmdpi.com

Catalytic System Reaction Type Key Advantages & Future Direction References
Palladium ComplexesSuzuki-Miyaura, NegishiHigh yield and functional group tolerance. Future work aims at ligand optimization for lower catalyst loading. rsc.orgnih.gov
Iron-based CatalystsCross-CouplingLower cost, more sustainable and less toxic than palladium. A key area for future development. acs.org
Nickel-based CatalystsNegishi CouplingEffective for coupling aryl zinc halides with haloarenes, offering an alternative to palladium. rsc.org
Heterogeneous Pd (e.g., Pd/CNS, Pd on Chitosan)Suzuki-MiyauraHigh efficiency, lower cost than many homogeneous Pd salts, and ease of separation and reuse. rsc.orgmdpi.com

Exploration of Uncharted Reactivity Pathways

The aldehyde group of this compound is a gateway to a wide array of chemical transformations, moving far beyond simple oxidation to carboxylic acids or reduction to alcohols. Future research will undoubtedly explore more complex and uncharted reactivity to construct novel molecular architectures.

One promising avenue is the use of the aldehyde in intramolecular cyclization reactions. For instance, under specific conditions, biphenyl aldehydes can undergo cyclization to form phenanthrenes, a class of polycyclic aromatic hydrocarbons with applications in materials science. rsc.org The pentanal chain in this compound offers a flexible tether that could be exploited in similar ring-forming strategies.

Furthermore, the aldehyde functionality is a key participant in multi-component reactions, which allow for the construction of complex molecules in a single step. Sequential reactions like the Knoevenagel/Michael/Aldol (B89426) cascade could utilize this compound to generate highly functionalized and structurally diverse biphenyl derivatives. researchgate.net The development of photoredox catalysis also presents an opportunity to unlock novel reactivity, potentially enabling radical-based transformations that are inaccessible through traditional thermal methods. beilstein-journals.org

Reaction Pathway Reagents/Conditions Potential Product Class References
Intramolecular CyclizationBase (e.g., KOt-Bu)/DMFPhenanthrene (B1679779) Derivatives rsc.org
Sequential Reactionsβ-Keto esters/ketonesFunctionalized Biphenyls researchgate.net
OxidationStandard OxidantsBiphenyl Carboxylic Acids
ReductionStandard ReductantsBiphenyl Alcohols
Photoredox CatalysisPhotocatalyst, LightRadical-derived products, e.g., cross-coupled amines beilstein-journals.org

Integration into Advanced Functional Materials and Nanotechnology

The rigid and electronically active biphenyl scaffold is a highly desirable component in advanced materials. The this compound molecule is a prime candidate for integration into functional materials and nanotechnology, where the biphenyl unit provides core functionality and the pentanal chain acts as a reactive anchor or modifying group.

In materials science, biphenyl derivatives are crucial intermediates for liquid crystals and organic light-emitting diodes (OLEDs). nih.govtandfonline.comsigmaaldrich.com The pentanal side chain of this compound could be used to graft the photo-active biphenyl moiety onto polymer backbones, creating high-performance polymers with tailored electronic and optical properties.

In nanotechnology, biphenyl structures are being explored for applications in molecular electronics. Computational studies have modeled the biphenyl molecule as a potential molecular transistor, highlighting its potential in nanoscale devices. nih.gov The aldehyde group of this compound could serve to chemically bind the molecule to semiconductor or metal surfaces, facilitating the construction of such nano-devices. Furthermore, the molecule could be a building block for nanostructured materials, such as porous polymers for catalytic applications.

Application Area Key Property of Biphenylylpentanal Potential Outcome References
Organic Electronics (OLEDs)Biphenyl core's photophysical propertiesComponent of emissive or charge-transport layers in display technology. nih.govsigmaaldrich.com
Liquid CrystalsRigidity and anisotropy of the biphenyl unitFormation of mesophases for use in display and sensor technologies. tandfonline.com
High-Performance PolymersReactive aldehyde for graftingIncorporation into polymer chains to enhance thermal stability and electronic properties.
Molecular ElectronicsBiphenyl's charge transport capabilitiesUse as a functional component in molecular-scale transistors or wires. nih.gov
Nanostructured MaterialsAldehyde as a reactive linkerBuilding block for creating nanoporous materials with high surface area for catalysis.

Computational Predictions Guiding Experimental Design in Biphenylylpentanal Chemistry

As the complexity of chemical synthesis and materials science grows, computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental work. acs.orgnih.gov For a molecule like this compound, computational studies can accelerate discovery by identifying the most promising derivatives and reaction pathways before committing laboratory resources.

Methods such as Density Functional Theory (DFT) can be used to calculate molecular properties like the electrostatic potential and bond dissociation energies, offering insights into the molecule's reactivity. acs.orgingentaconnect.com Time-dependent DFT (TD-DFT) can predict photophysical properties, such as absorption and emission spectra, which is crucial for applications in OLEDs and sensors. tandfonline.com These theoretical predictions provide a rational basis for designing new functional molecules derived from this compound.

To validate these computational predictions, rigorous experimental design (DoE) is essential. iitk.ac.in Principles of DoE, such as randomization, replication, and blocking, ensure that experimental results are statistically valid, reliable, and efficient. quicktrials.comethz.ch This integrated approach, where computational predictions inform a well-designed experimental plan, represents the most efficient path to unlocking the full potential of biphenylylpentanal chemistry.

Research Phase Methodology Objective References
1. In Silico Screening Computational Chemistry (DFT, TD-DFT)Predict electronic and photophysical properties of virtual derivatives to identify high-potential targets. tandfonline.comacs.org
2. Synthesis Planning Retrosynthetic Analysis & Catalyst ModelingDesign the most efficient and sustainable synthetic routes for target derivatives. rsc.orgacs.org
3. Experimental Validation Design of Experiments (DoE)Systematically synthesize and test the predicted compounds to validate computational models efficiently. iitk.ac.inethz.ch
4. Performance Analysis Statistical AnalysisAnalyze experimental data to confirm structure-property relationships and refine computational models. vsni.co.uk

Q & A

Basic Research Questions

Q. How is 5-(4-Biphenylyl)pentanal synthesized, and what analytical methods validate its purity and structure?

  • Methodology : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the biphenyl moiety to the pentanal backbone. Post-synthesis, purification via column chromatography or recrystallization ensures removal of byproducts. Structural validation employs nuclear magnetic resonance (NMR) to confirm proton environments and high-resolution mass spectrometry (HRMS) for molecular weight verification. For biphenyl derivatives, 13C^{13}\text{C}-NMR is critical to resolve aromatic carbon signals .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology : Key techniques include:

  • 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR : To map hydrogen and carbon environments, distinguishing aliphatic and aromatic regions.
  • Fourier-transform infrared spectroscopy (FTIR) : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm1^{-1}).
  • UV-Vis spectroscopy : Assesses conjugation effects of the biphenyl moiety.
  • X-ray crystallography (if crystalline): Resolves 3D molecular geometry and packing, though crystallization may require optimization .

Q. What safety protocols are recommended for handling biphenyl derivatives like this compound?

  • Methodology : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Toxicity data from biphenyl analogs suggest potential irritancy; thus, storage in inert atmospheres (argon) at ≤4°C minimizes degradation. Consult Safety Data Sheets (SDS) for biphenyl-based compounds to align with occupational exposure limits .

Advanced Research Questions

Q. How does the biphenyl moiety in this compound influence its electronic properties in optoelectronic applications?

  • Methodology : The biphenyl group enhances conjugation, improving charge transport in organic electronic devices (e.g., OLEDs). Electrochemical studies (cyclic voltammetry) quantify HOMO/LUMO levels, while density functional theory (DFT) models predict orbital distributions. Compare with non-biphenyl analogs to isolate electronic contributions .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage?

  • Methodology : Degradation arises from aldehyde oxidation and biphenyl ring photo-oxidation. Stabilization methods include:

  • Antioxidants : Additives like BHT (butylated hydroxytoluene) at 0.1% w/w.
  • Light-sensitive storage : Amber vials under nitrogen or vacuum.
  • Lyophilization : For solid-state storage to reduce hydrolytic reactions .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodology : Use molecular dynamics (MD) simulations to track aldehyde group accessibility. Quantum mechanical calculations (e.g., DFT) model transition states for reactions with amines or Grignard reagents. Compare simulated activation energies with experimental kinetics to validate models .

Q. What contradictions exist in reported synthetic yields of biphenyl-containing aldehydes, and how can they be resolved?

  • Methodology : Discrepancies often stem from varying reaction conditions (e.g., catalyst loading, solvent polarity). Systematic optimization via Design of Experiments (DoE) identifies critical factors. Reproduce high-yield protocols with strict moisture/oxygen control, and validate purity via HPLC-UV .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.